Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate
Description
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate is an organotrifluoroborate salt widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the indole nitrogen, preventing undesired side reactions while maintaining compatibility with palladium catalysis. Its crystal structure (monoclinic, space group P2₁/c) reveals two distinct anions, two potassium cations, and a water molecule per asymmetric unit. The Boc group deviates significantly from coplanarity with the indole ring (20.44° and 21.02°), reducing steric strain and enhancing stability . Potassium ions coordinate with six atoms (O and F), and weak C–H···π interactions further stabilize the lattice .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXBMCWOZEIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate typically involves the following steps:
Protection of Indole: The indole is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Trifluoroborate: The Boc-protected indole is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound. This step often requires a palladium catalyst and a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of indole are protected with Boc groups using automated reactors.
Catalytic Coupling: The Boc-protected indole is then subjected to catalytic coupling with potassium trifluoroborate in industrial reactors, ensuring high yield and purity through optimized reaction conditions and continuous monitoring.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases employed in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates and conditions used.
Scientific Research Applications
Synthesis and Reactivity
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate serves as a valuable building block in various palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental for forming carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
Key Findings from Research Studies
- Suzuki-Miyaura Couplings :
- Structural Analysis :
- Material Science Applications :
Case Study 1: Synthesis of Complex Organic Molecules
A study published in Tetrahedron highlighted the use of this compound in synthesizing complex organic molecules through palladium-catalyzed reactions. The research emphasized the efficiency of this compound in generating diverse aryl derivatives, which are pivotal in pharmaceutical applications .
Case Study 2: Structural Insights
Research published in Acta Crystallographica provided insights into the crystal structure of this compound hemihydrate. The study detailed the molecular arrangement and interactions within the crystal lattice, contributing to a better understanding of its stability and reactivity .
Comparison with Related Compounds
| Compound Name | Application Area | Notable Reactions |
|---|---|---|
| This compound | Organic Synthesis | Suzuki-Miyaura Cross-Coupling |
| Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate | Organic Synthesis | Cross-Coupling Reactions |
| Potassium (N-Boc-aminomethyl)trifluoroborate | Medicinal Chemistry | Carbon-Nitrogen Bond Formation |
Mechanism of Action
The mechanism by which Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate exerts its effects primarily involves the Suzuki-Miyaura coupling reaction. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, replacing the halide.
Reductive Elimination: The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Potassium (E)-(2-(1-Tosyl-1H-indol-3-yl)vinyl)trifluoroborate
- Structural Features : Tosyl (toluenesulfonyl) group replaces Boc; vinyl substituent at C3.
- Reactivity : Used in palladium-catalyzed trifluoromethylation and cyanation reactions. Higher electrophilicity due to the electron-withdrawing tosyl group facilitates oxidative addition steps.
- Synthesis : Prepared via reaction of (E)-3-vinylindole with KHF₂, yielding 82% . Subsequent coupling with FeCl₂ gives trifluoropropenyl-indole derivatives in 71% yield .
- Comparison : The Boc group in the parent compound offers better steric protection and thermal stability compared to the tosyl group, which may hydrolyze under acidic conditions.
Potassium 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-yl Trifluoroborate
- Structural Features : Pyrrolidine-triazole core replaces indole; Boc-protected amine.
- Applications : Utilized in click chemistry and bioconjugation. The triazole ring enhances π-stacking interactions in target binding.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with potassium ethynyl trifluoroborate, requiring Pd₂(dba)₃ and SPhos ligands .
- Comparison : The indole moiety in the parent compound provides a larger aromatic surface for π-π interactions in catalysis, whereas the triazole-pyrrolidine derivative excels in modular synthesis.
7-((5-Bromo-1H-indol-3-yl)(4-Methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate
- Structural Features : Bromoindole and methoxyphenyl substituents; phosphonium center.
- Applications : Explored in bioorganic chemistry for halogen bonding and as a kinase inhibitor precursor.
- Characterization : Validated via ¹H, ¹³C, ³¹P, and ¹⁹F NMR, with single-crystal X-ray diffraction confirming tetrahedral geometry around phosphorus .
- Comparison : The bromo substituent enables further functionalization (e.g., Suzuki coupling), whereas the Boc group in the parent compound simplifies deprotection for downstream modifications.
Reactivity in Cross-Coupling Reactions
Crystallographic and Electronic Properties
- Parent Compound: Asymmetric unit packing stabilized by O–H⋯O/F hydrogen bonds and K⁺ coordination. Boc group non-planarity reduces electronic conjugation, favoring nucleophilic attack at boron .
- Cyclopropyl Derivative (Potassium ((2R)-2-(tert-butyl)cyclopropyl)trifluoroborate) : Rigid cyclopropane ring introduces steric hindrance, slowing reaction kinetics compared to indole-based analogs .
- Pyridinyl Derivative (Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate) : Electron-deficient pyridine enhances solubility in polar solvents but reduces oxidative stability .
Biological Activity
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate is a specialized organoboron compound that has garnered attention for its potential applications in organic synthesis and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.
- Molecular Formula : C₁₃H₁₄BF₃KNO₂
- Molecular Weight : 323.16 g/mol
- CAS Number : 1428884-69-8
- Form : Solid
- Purity : 96% .
Synthesis and Stability
This compound is synthesized through several steps involving the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoroborate moiety. This synthetic route ensures stability and reactivity, making it suitable for various coupling reactions in organic chemistry .
Mechanistic Insights
The biological activity of this compound is primarily linked to its reactivity in cross-coupling reactions, which are essential in synthesizing complex organic molecules. The presence of the trifluoroborate group enhances its electrophilic character, allowing it to engage effectively with various nucleophiles .
Interaction Studies
Research indicates that this compound exhibits significant interaction with TRPV channels, particularly TRPV4 and TRPV1. In vitro studies using calcium influx assays in HEK293 cells showed that derivatives of this compound could act as selective antagonists for TRPV4 channels, highlighting its potential therapeutic applications in modulating pain and inflammation pathways .
Cross-Coupling Applications
In a study focusing on the synthesis of indolylboronic acids, this compound was used as a key intermediate. The resulting compounds demonstrated varied reactivity profiles depending on their substitution patterns on the indole ring. This variability underscores the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific functional groups significantly influence the biological activity of indole derivatives. For instance, compounds with less sterically hindered substituents showed increased reactivity and biological efficacy. This information is crucial for designing new derivatives with improved pharmacological properties .
Data Table: Comparison of Indole Derivatives
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| This compound | Indole at 3-position with Boc protection | Stable and versatile in coupling reactions |
| Potassium (1H-indol-5-yl)trifluoroborate | Indole at 5-position without Boc group | More reactive due to less steric hindrance |
| Potassium (N-boc-aniline)trifluoroborate | Aniline derivative with trifluoroborate group | Different functional groups influencing reactivity |
Q & A
Q. What is the synthetic methodology for preparing Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, and what critical steps ensure high yield?
The compound is synthesized via lithiation of tert-butyl-3-iodo-1H-indole-1-carboxylate in THF at −78°C using n-BuLi, followed by reaction with triisopropyl borate. After warming to 0°C, aqueous KHF₂ is added to precipitate the product. Key steps include strict temperature control during lithiation to avoid side reactions and rapid quenching with KHF₂ to stabilize the trifluoroborate anion. Purification via hot acetone recrystallization yields crystalline plates with ~70% efficiency .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are typical electrophilic partners?
The trifluoroborate group acts as a stable nucleophile, enabling coupling with aryl/heteroaryl bromides under palladium catalysis. For example, bromobenzene reacts efficiently at room temperature in acetonitrile, forming biaryl products. The tert-butoxycarbonyl (Boc) group enhances solubility in polar solvents and prevents indole nitrogen coordination to the metal catalyst, improving reaction selectivity .
Q. What analytical techniques confirm the identity and purity of this compound?
X-ray crystallography (e.g., orthogonal space group P2₁2₁2₁) resolves the coordination environment of potassium ions and hydrogen-bonding networks. NMR (¹H, ¹³C, ¹⁹F) verifies the Boc group’s presence and trifluoroborate geometry. Combustion analysis and mass spectrometry (HR-ESI-MS) validate molecular formula and purity .
Advanced Research Questions
Q. How does the non-coplanarity of the Boc group with the indole ring influence reactivity in cross-coupling reactions?
Crystal structure analysis reveals a ~20° dihedral angle between the Boc group and indole plane, reducing steric hindrance at the C3 position. This spatial arrangement facilitates boron-palladium transmetallation by orienting the trifluoroborate moiety away from the bulky tert-butyl group, enhancing coupling efficiency with sterically demanding electrophiles .
Q. What coordination features of the potassium ion impact the compound’s stability and solubility?
Each potassium ion is hexacoordinated: K1 binds two oxygen atoms (from Boc), four fluorine atoms, and engages in a weak K-π interaction (3.722 Å) with the indole ring. K2 coordinates five fluorine atoms and one oxygen. This asymmetric coordination stabilizes the crystal lattice via O–H⋯F and O–H⋯O hydrogen bonds, improving solubility in acetone/water mixtures .
Q. How can structural discrepancies in crystallographic data be resolved, particularly for enantiomorph-polarity estimation?
Flack’s x parameter, which accounts for incoherent scattering from centrosymmetric twin components, is preferred over Rogers’ η for structures near centrosymmetry. Refinement using SHELXL with high-resolution data (θ > 27.5°, R₁ < 0.032) minimizes false chirality assignments. Constraints on hydrogen bonding networks further validate the model .
Q. What mechanistic insights explain the compound’s reactivity in non-Suzuki reactions, such as iodonium salt formation?
Reaction with 1-chloro-1,2-benziodoxol-3-one involves nucleophilic attack by the trifluoroborate anion on the hypervalent iodine center. The Boc group’s electron-withdrawing effect polarizes the indole ring, increasing boron’s electrophilicity and accelerating iodonium intermediate formation (27% yield after column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
